molecular formula C14H10Cl3NOS B2514135 N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide CAS No. 339097-95-9

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide

Cat. No. B2514135
CAS RN: 339097-95-9
M. Wt: 346.65
InChI Key: SMBLUMYNIRAHRH-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide" is a chemically synthesized molecule that appears to be related to a family of acetamide derivatives. These derivatives have been the subject of various studies due to their potential biological activities and interesting molecular structures. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and sulfanyl acetamide groups have been synthesized and characterized, suggesting a relevance in the field of medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then further into thiols or oxadiazoles. These intermediates are then reacted with substituted bromoacetamides in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) or lithium hydride (LiH) to yield the final sulfanyl acetamide derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as (1)H-NMR, IR, and mass spectrometry. The molecules often exhibit a folded conformation with dihedral angles between the aromatic rings and the acetamide moiety, indicating non-planar structures. The presence of chlorine atoms and other substituents can influence the molecular geometry and the overall conformation of the compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can make the acetamide group more susceptible to nucleophilic attack. The sulfanyl group may also participate in various chemical reactions, potentially acting as a nucleophile or as a site for further substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their conformational preferences, dipole moments, and hydrogen bonding capabilities, are studied using experimental methods and quantum chemical calculations. The presence of halogen atoms and the acetamide group can lead to specific intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility, melting point, and other physical properties. Computational studies, including density functional theory (DFT) and natural bond orbital (NBO) analysis, provide insights into the electronic structure, charge distribution, and stability of these molecules .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Approach

  • N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a molecule with similar structure, has been characterized using Raman and Fourier transform infrared spectroscopy. This study also involved density functional theory calculations to explore geometric equilibrium and vibrational wavenumbers of the molecule (Mary, Pradhan, & James, 2022).

Synthesis and Pharmacological Evaluation of Derivatives

  • Research on the synthesis and characterization of various derivatives, such as 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, included a focus on antibacterial and anti-enzymatic potentials, highlighting the chemical versatility and potential biological applications of these compounds (Nafeesa et al., 2017).

Molecular Docking and Cytotoxicity Studies

  • A study on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally similar, focused on their potential as antibacterial agents and moderate inhibitors of enzymes. This research included computational docking to identify active binding sites (Siddiqui et al., 2014).

Crystallographic Analysis

  • The crystal structure of N-(2,5-dichlorophenyl)acetamide was analyzed to understand the conformation of the N-H bond and its interactions with chloro groups. This kind of structural analysis is crucial for understanding the molecular behavior of such compounds (Gowda, Foro, & Fuess, 2007).

Antibacterial, Hemolytic, and Thrombolytic Activity

  • Research on 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives highlights their antibacterial, hemolytic, and thrombolytic activities. This demonstrates the potential medical applications of these compounds in treating cardiovascular diseases and bacterial infections (Aziz-Ur-Rehman et al., 2020).

Synthesis and Conformational Studies

  • Studies on the synthesis, polarity, and structure of acetamide derivatives offer insights into the preferred conformations of these molecules, which is critical for their chemical and biological functions (Ishmaeva et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NOS/c15-10-6-5-9(7-12(10)17)20-8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBLUMYNIRAHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide

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